N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-3-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-3-phenylpropanamide is a useful research compound. Its molecular formula is C23H31N3O and its molecular weight is 365.521. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
N-(2-(4-Methylpiperazin-1-yl)-2-(p-Tolyl)ethyl)-3-Phenylpropanamide and related compounds have been synthesized and characterized using various methods including NMR, IR, Mass spectroscopy, and elemental analysis. These compounds often undergo structural analyses to understand their molecular configurations and interactions. For instance, a study by Shariatinia et al. (2012) involved the synthesis and conformational analysis of new phosphoric triamides containing similar structures, using quantum chemical calculations (Shariatinia et al., 2012).
Biological Properties and Therapeutic Potential
Antibacterial and Antifungal Properties : Compounds structurally related to this compound have been evaluated for their antibacterial and antifungal activities. For example, Fuloria et al. (2009) investigated the antimicrobial evaluation of imines and thiazolidinones derived from 3-phenylpropane hydrazide, demonstrating potent antibacterial and antifungal effects (Fuloria et al., 2009).
Anti-Inflammatory and Analgesic Properties : Certain derivatives have shown potential in anti-inflammatory and analgesic applications. For example, a study conducted by Gevorgyan et al. (2017) on derivatives of this compound class revealed anti-inflammatory, analgesic, and peripheral N-cholinolytic properties (Gevorgyan et al., 2017).
Pharmacokinetics and Binding Studies
- Molecular Docking Studies : Some studies focus on understanding how these compounds interact with biological targets. For example, a study by Shareef et al. (2016) on novel thiophene-2-carboxaldehyde derivatives, related to this compound, included molecular docking studies to assess binding with carrier proteins (Shareef et al., 2016).
Imaging and Diagnostic Applications
- PET Imaging Agents : Compounds with a similar structure have been explored as potential PET imaging agents. Wang et al. (2018) synthesized a related compound for imaging of IRAK4 enzyme in neuroinflammation (Wang et al., 2018).
Wirkmechanismus
Target of Action
The primary target of HMS1657B08 is the Bcr-Abl protein tyrosine kinase . This kinase is a fusion protein that results from the Philadelphia chromosome abnormality, which is characteristic of chronic myelogenous leukemia (CML) . The kinase has constitutive activity, leading to uncontrolled blood cell proliferation .
Mode of Action
HMS1657B08 acts as an ATP-competitive selective inhibitor of the Bcr-Abl protein tyrosine kinase . It binds to the inactive form of the kinase, preventing the phosphorylation of substrates and subsequent signal transduction . This inhibitory action halts the uncontrolled proliferation of blood cells .
Biochemical Pathways
The inhibition of Bcr-Abl by HMS1657B08 affects the tyrosine kinase signaling pathway . This pathway is involved in various cellular processes, including cell growth and division. By inhibiting Bcr-Abl, HMS1657B08 disrupts the signaling pathway, leading to the cessation of uncontrolled cell proliferation .
Result of Action
The result of HMS1657B08’s action is the inhibition of uncontrolled blood cell proliferation in patients with CML . By selectively inhibiting the Bcr-Abl tyrosine kinase, HMS1657B08 disrupts the signaling pathways that drive the growth and division of these cells .
Eigenschaften
IUPAC Name |
N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O/c1-19-8-11-21(12-9-19)22(26-16-14-25(2)15-17-26)18-24-23(27)13-10-20-6-4-3-5-7-20/h3-9,11-12,22H,10,13-18H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQNTXSSMLHHFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)CCC2=CC=CC=C2)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.